molecular formula C15H18N2O3S B2980364 [(4-Methoxy-2,5-dimethylphenyl)sulfonyl](4-pyridylmethyl)amine CAS No. 898645-17-5

[(4-Methoxy-2,5-dimethylphenyl)sulfonyl](4-pyridylmethyl)amine

Cat. No.: B2980364
CAS No.: 898645-17-5
M. Wt: 306.38
InChI Key: JHSCFSSEXJPCBV-UHFFFAOYSA-N
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Description

(4-Methoxy-2,5-dimethylphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a pyridylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2,5-dimethylphenyl)sulfonylamine typically involves a multi-step process. One common method includes the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 4-pyridylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The pyridylmethylamine moiety can participate in nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of (4-Hydroxy-2,5-dimethylphenyl)sulfonylamine.

    Reduction: Formation of (4-Methoxy-2,5-dimethylphenyl)sulfideamine.

    Substitution: Various N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4-Methoxy-2,5-dimethylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Methoxy-2,5-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting their function. The pyridylmethylamine moiety can interact with nucleophilic sites, further modulating the activity of the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)sulfonylamine
  • (2,5-Dimethylphenyl)sulfonylamine
  • (4-Methoxy-2,5-dimethylphenyl)sulfonylamine

Uniqueness

(4-Methoxy-2,5-dimethylphenyl)sulfonylamine is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This combination of functional groups provides a distinct profile compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11-9-15(12(2)8-14(11)20-3)21(18,19)17-10-13-4-6-16-7-5-13/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSCFSSEXJPCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=NC=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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